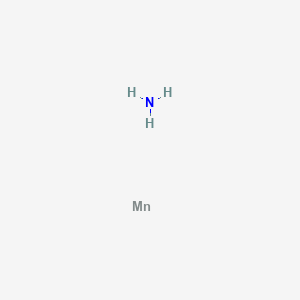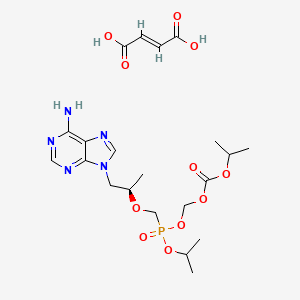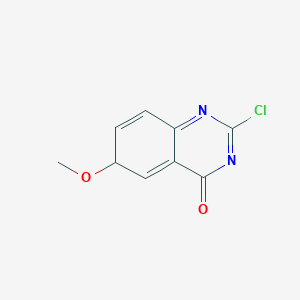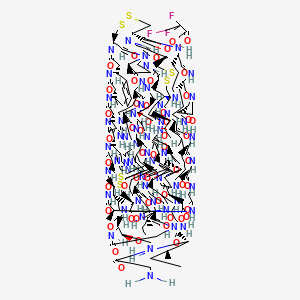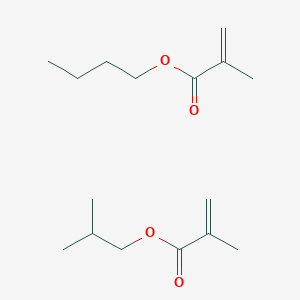
iBMA nBMA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobornyl methacrylate (iBMA) and n-butyl methacrylate (nBMA) are methacrylate monomers widely used in various industrial applications. These compounds are known for their excellent properties, such as durability, UV resistance, and flexibility, making them valuable in the production of coatings, adhesives, and other materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobornyl Methacrylate (iBMA): iBMA is synthesized through the esterification of methacrylic acid with isobornyl alcohol.
n-Butyl Methacrylate (nBMA): nBMA is produced by esterifying methacrylic acid with n-butanol.
Industrial Production Methods
Both iBMA and nBMA are produced on an industrial scale using similar esterification processes. The key difference lies in the choice of alcohol (isobornyl alcohol for iBMA and n-butanol for nBMA). The reactions are typically carried out in large reactors with continuous monitoring and control to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Both iBMA and nBMA can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: These compounds can be reduced to their respective alcohols using reducing agents like lithium aluminum hydride.
Substitution: iBMA and nBMA can participate in substitution reactions, where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
Oxidation: Methacrylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
iBMA and nBMA are used as monomers in the synthesis of polymers and copolymers. These polymers exhibit excellent mechanical properties and are used in coatings, adhesives, and sealants .
Biology
In biological research, iBMA and nBMA-based polymers are used in the development of drug delivery systems and tissue engineering scaffolds.
Medicine
Methacrylate-based polymers, including those derived from iBMA and nBMA, are used in medical devices, dental materials, and bone cements.
Industry
iBMA and nBMA are extensively used in the production of paints, coatings, and adhesives. Their excellent UV resistance and flexibility make them ideal for automotive coatings, exterior paints, and wood finishes .
Wirkmechanismus
The mechanism of action of iBMA and nBMA involves their polymerization to form high-performance polymers. These monomers undergo free radical polymerization, initiated by heat or light, to form long polymer chains. The resulting polymers exhibit excellent mechanical properties, UV resistance, and durability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Methacrylate (MMA): MMA is a widely used methacrylate monomer with similar properties to iBMA and nBMA.
Ethyl Methacrylate (EMA): EMA is another methacrylate monomer with applications in coatings, adhesives, and medical devices.
2-Hydroxyethyl Methacrylate (HEMA): HEMA is used in the production of hydrogels and contact lenses due to its hydrophilic properties.
Uniqueness of iBMA and nBMA
iBMA and nBMA are unique due to their specific properties. iBMA offers excellent UV resistance and flexibility, making it ideal for outdoor applications. nBMA provides good solubility and adhesion properties, making it suitable for coatings and adhesives .
Eigenschaften
Molekularformel |
C16H28O4 |
|---|---|
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/2C8H14O2/c1-6(2)5-10-8(9)7(3)4;1-4-5-6-10-8(9)7(2)3/h6H,3,5H2,1-2,4H3;2,4-6H2,1,3H3 |
InChI-Schlüssel |
PDIBTOHRSUGROC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
Verwandte CAS-Nummern |
9011-53-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


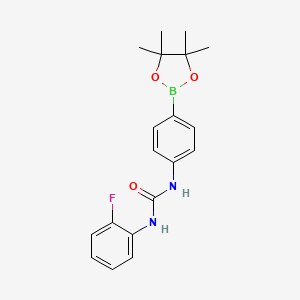
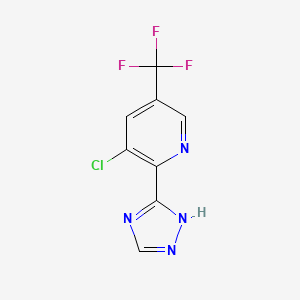
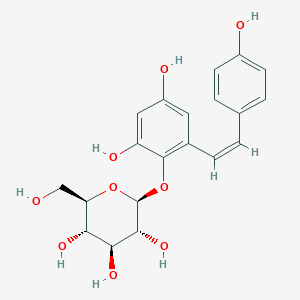
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
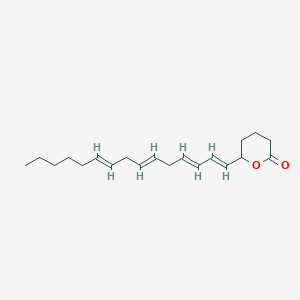
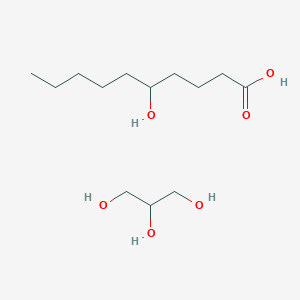
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
